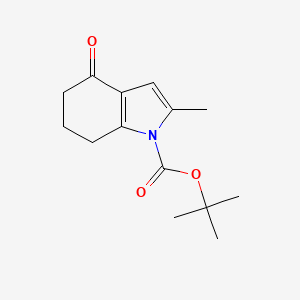

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole

CAS No.:

Cat. No.: VC16913243

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19NO3 |

|---|---|

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | tert-butyl 2-methyl-4-oxo-6,7-dihydro-5H-indole-1-carboxylate |

| Standard InChI | InChI=1S/C14H19NO3/c1-9-8-10-11(6-5-7-12(10)16)15(9)13(17)18-14(2,3)4/h8H,5-7H2,1-4H3 |

| Standard InChI Key | NBZLWQRIGYDFRT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(N1C(=O)OC(C)(C)C)CCCC2=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a tetrahydroindole scaffold—a six-membered benzene ring fused to a five-membered pyrrole ring, with partial saturation at the 4,5,6,7 positions. The Boc group (tert-butoxycarbonyl) at N1 acts as an electron-withdrawing protecting group, stabilizing the nitrogen against undesired reactions while enabling controlled deprotection under acidic conditions . The methyl group at C2 introduces steric hindrance, influencing regioselectivity in subsequent reactions.

Table 1: Key Structural Features

Synthesis and Reaction Pathways

Boc Protection Strategies

| Method | Yield (%) | Conditions | Key Advantage |

|---|---|---|---|

| Intramolecular cyclization | 75–85 | Pd(OAc)₂, Ag₂CO₃, DMF, 100°C | Atom economy; fewer steps |

| Boc protection post-cyclization | 80–90 | (Boc)₂O, DMAP, THF, rt | High regioselectivity |

Deprotection and Functionalization

The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane) or via thermal elimination. Notably, Suzuki coupling reactions at elevated temperatures (110°C) have been reported to concurrently remove the Boc group, enabling one-step arylation .

Applications in Medicinal Chemistry

Role in Drug Discovery

The compound’s rigidity and hydrogen-bonding capacity (via the C4 ketone) make it a valuable scaffold for targeting enzymes like cyclin-dependent kinases (CDKs) and proteases. Its Boc group facilitates solubility in organic solvents, aiding purification during high-throughput screening .

Comparative Analysis with Analogues

Substituent Effects on Reactivity

Replacing the Boc group with N-sulfonyl or N-benzyl groups alters electronic and steric profiles. For instance, N-benzyl derivatives show enhanced antiviral activity but reduced stability under basic conditions .

Table 3: Comparative Properties of Tetrahydroindoles

| Derivative | Protecting Group | Bioactivity (EC₅₀) | Stability |

|---|---|---|---|

| N-Boc-2-methyl-4-oxo | Boc | Not reported | High (pH 7–9) |

| N-Benzyl-4-oxo | Benzyl | 1.2 µM (anti-HCV) | Moderate |

| N-Sulfonyl-4-oxo | Tosyl | Inactive | Low (acid-sensitive) |

Synthetic Versatility

Unlike N-sulfonyl variants, the Boc group permits orthogonal deprotection, enabling sequential functionalization—a critical feature for combinatorial chemistry .

Future Directions

Further studies should prioritize:

-

Biological Screening: Evaluate the compound’s activity against viral proteases and cancer cell lines.

-

Derivatization: Explore C3 and C7 functionalization to enhance target affinity.

-

Green Synthesis: Develop catalytic asymmetric methods to access enantiopure tetrahydroindoles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume